1-metil-1H-indol-2-ol

Descripción general

Descripción

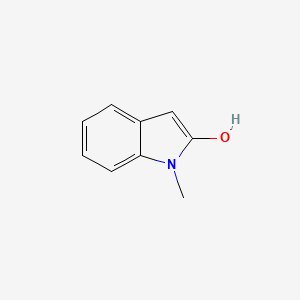

1-Methyl-1H-indol-2-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of 1-methyl-1H-indol-2-ol consists of a benzene ring fused to a pyrrole ring, with a hydroxyl group at the second position and a methyl group at the first position.

Aplicaciones Científicas De Investigación

1-Methyl-1H-indol-2-ol has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-2-ol can be synthesized through several methods. One common approach involves the condensation of indole with formaldehyde under basic conditions, followed by reduction to yield the desired compound . Another method includes the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) to obtain 1-methyl-1H-indol-2-ol .

Industrial Production Methods: Industrial production of 1-methyl-1H-indol-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-indol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms, such as dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Mecanismo De Acción

The mechanism of action of 1-methyl-1H-indol-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparación Con Compuestos Similares

Indole: The parent compound of 1-methyl-1H-indol-2-ol, widely found in nature and used in various applications.

1-Hydroxyindole: Similar structure but with a hydroxyl group instead of a methyl group at the first position.

1-Methylindole: Lacks the hydroxyl group at the second position, making it less reactive in certain chemical reactions.

Uniqueness: 1-Methyl-1H-indol-2-ol is unique due to the presence of both a methyl and a hydroxyl group, which confer distinct chemical and biological properties.

Actividad Biológica

1-Methyl-1H-indol-2-ol is a heterocyclic compound belonging to the indole family, recognized for its potential biological activities. Its structure includes a methyl group and a hydroxyl group attached to the indole ring, which contributes to its unique reactivity and biological properties. The molecular formula of this compound is C10H11NO, with a molecular weight of approximately 147.17 g/mol. This article explores the biological activities of 1-methyl-1H-indol-2-ol, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Antimicrobial Activity

Research indicates that 1-methyl-1H-indol-2-ol exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, suggesting its potential use as an antimicrobial agent in clinical settings. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

This table summarizes the inhibition zones observed in studies, indicating the effectiveness of 1-methyl-1H-indol-2-ol against these microorganisms.

Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. A study employing the MTT assay demonstrated that 1-methyl-1H-indol-2-ol exhibits potent cytotoxicity against several cancer types while showing lower toxicity towards normal cells. The results are summarized below:

| Cell Line | LC50 (µM) | Type |

|---|---|---|

| HepG2 | 0.9 | Liver Cancer |

| MCF-7 | 0.55 | Breast Cancer |

| HeLa | 0.50 | Cervical Cancer |

| HEK293 | >100 | Normal Cell |

These findings suggest that 1-methyl-1H-indol-2-ol may serve as a lead compound in developing anticancer therapies due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 1-methyl-1H-indol-2-ol has been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions associated with chronic inflammation. The compound's ability to interact with various receptors involved in inflammation suggests a multifaceted role in therapeutic applications.

The biological activity of 1-methyl-1H-indol-2-ol is believed to stem from its ability to bind with multiple biological targets, influencing various biochemical pathways. This binding capability allows it to exert diverse effects, from inhibiting microbial growth to inducing apoptosis in cancer cells.

Case Studies

Several studies have highlighted the therapeutic potential of 1-methyl-1H-indol-2-ol:

- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of indole compounds, including 1-methyl-1H-indol-2-ol, showed promising antimicrobial activity against resistant strains of bacteria .

- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various indole derivatives, revealing that 1-methyl-1H-indol-2-ol had superior activity against HepG2 and MCF-7 cell lines compared to traditional chemotherapeutics like doxorubicin .

- Inflammation Modulation : Research indicated that this compound could significantly reduce inflammatory markers in vitro, suggesting its potential for managing inflammatory diseases .

Propiedades

IUPAC Name |

1-methylindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMWUYPNOPVGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377080 | |

| Record name | 1-methyl-1H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-58-9 | |

| Record name | 1-Methyl-1H-indol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90563-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-methyl-1H-indol-2-ol in the synthesis of pyrido[2,3-b]indole derivatives?

A: 1-methyl-1H-indol-2-ol serves as a crucial building block in the synthesis of pyrido[2,3-b]indole derivatives. [] It reacts with substituted (triethoxymethyl)arenes and cyanoacetamide in a one-pot cyclocondensation reaction to form the desired pyridoindole structure. []

Q2: What catalyst is used in the reaction involving 1-methyl-1H-indol-2-ol for pyrido[2,3-b]indole synthesis?

A: The research highlights the use of iron(III) triflate as a catalyst for this specific reaction. [] This catalyst enables the one-pot cyclocondensation reaction to proceed efficiently under solvent-free conditions. []

Q3: Are there alternative catalysts for this type of reaction?

A: While the provided research focuses on iron(III) triflate, other studies suggest the potential use of polymeric catalysts for synthesizing pyrido[2,3-b]indoles. [] Further investigation is needed to compare the efficacy and specific advantages of different catalytic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.